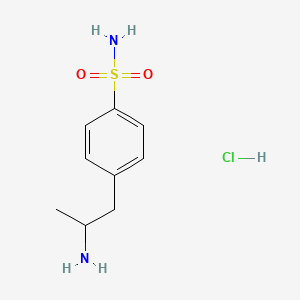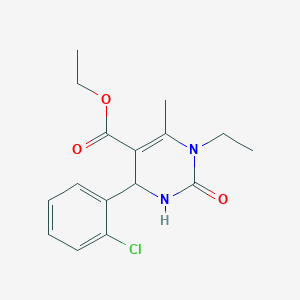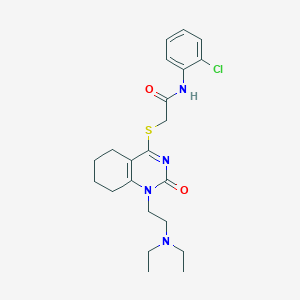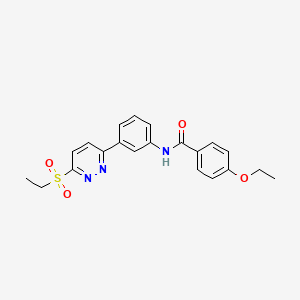
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C17H25N3O and its molecular weight is 287.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitric Oxide Synthase Inhibition
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide demonstrates potential as a selective inducible nitric oxide synthase (NOS) inhibitor. This selectivity is achieved through specific N-substitution in the compound, leading to a flipping of the pyridine ring and enabling distinct interactions with different residues (Connolly et al., 2004).
Anti-acetylcholinesterase Activity
The compound's structural relatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Adjustments in the benzamide moiety, particularly with bulky substituents, significantly enhance this activity (Sugimoto et al., 1990).
Anticonvulsant Applications
Analogues of this compound have been explored for their potential as anticonvulsants. Alterations in the N-benzyl series and piperidine ring nitrogen have shown varying degrees of effectiveness in seizure suppression, highlighting the compound's relevance in developing treatments for epilepsy and related conditions (Ho, Crider & Stables, 2001).
Radiotracer Development
The compound and its analogues have been utilized in the synthesis of positron emission tomography (PET) tracers. These tracers, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are instrumental in imaging specific enzymes in neuroinflammation studies (Wang et al., 2018).
Serotonin Receptor Antagonists
The structural framework of this compound has been adapted to create serotonin receptor antagonists. These derivatives, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, have shown potential in neuropsychiatric disorder treatments (García et al., 2014).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of this compound have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage capabilities. These studies are crucial in understanding the compound's potential as an anticancer agent (Kambappa et al., 2017).
Microglia Imaging
Compounds like this compound have been used in the development of PET agents for imaging microglia, a type of glial cell in the brain. This application is significant for studying neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-11-16(5-8-18-13)20-9-6-14(7-10-20)12-19-17(21)15-3-2-4-15/h5,8,11,14-15H,2-4,6-7,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJIJGLRJVBXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)


![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid](/img/structure/B2701230.png)

![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)
![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)


